molecular formula C26H32N2O5 B11204150 N-[(7S)-1,2,3-Trimethoxy-9-oxo-10-(1-piperidinyl)-5,6,7,9-tetrahydrobenzo[A]heptalen-7-YL]acetamide

N-[(7S)-1,2,3-Trimethoxy-9-oxo-10-(1-piperidinyl)-5,6,7,9-tetrahydrobenzo[A]heptalen-7-YL]acetamide

Cat. No.: B11204150
M. Wt: 452.5 g/mol
InChI Key: WXVFMHNWBFGZHR-FQEVSTJZSA-N
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Description

N-[(7S)-1,2,3-Trimethoxy-9-oxo-10-(1-piperidinyl)-5,6,7,9-tetrahydrobenzo[A]heptalen-7-YL]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its trimethoxy groups and a piperidinyl moiety, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of N-[(7S)-1,2,3-Trimethoxy-9-oxo-10-(1-piperidinyl)-5,6,7,9-tetrahydrobenzo[A]heptalen-7-YL]acetamide involves multiple steps, including the formation of the benzoheptalen core and subsequent functionalization. The synthetic route typically includes:

    Formation of the benzoheptalen core: This step involves cyclization reactions that form the heptalen ring structure.

    Introduction of the trimethoxy groups: Methoxylation reactions are employed to introduce the methoxy groups at specific positions on the ring.

    Attachment of the piperidinyl group: This step involves nucleophilic substitution reactions to attach the piperidinyl moiety.

    Acetylation: The final step involves acetylation to form the acetamide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.

Chemical Reactions Analysis

N-[(7S)-1,2,3-Trimethoxy-9-oxo-10-(1-piperidinyl)-5,6,7,9-tetrahydrobenzo[A]heptalen-7-YL]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the piperidinyl group with other nucleophiles.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

N-[(7S)-1,2,3-Trimethoxy-9-oxo-10-(1-piperidinyl)-5,6,7,9-tetrahydrobenzo[A]heptalen-7-YL]acetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(7S)-1,2,3-Trimethoxy-9-oxo-10-(1-piperidinyl)-5,6,7,9-tetrahydrobenzo[A]heptalen-7-YL]acetamide involves its interaction with molecular targets such as enzymes and receptors. The trimethoxy groups and piperidinyl moiety play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its interaction with the target molecules.

Comparison with Similar Compounds

N-[(7S)-1,2,3-Trimethoxy-9-oxo-10-(1-piperidinyl)-5,6,7,9-tetrahydrobenzo[A]heptalen-7-YL]acetamide can be compared with similar compounds such as:

    Colchicine: Known for its anti-inflammatory properties, colchicine shares structural similarities but differs in its biological activity.

    N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[d]heptalen-7-yl]acetamide: This compound has a similar core structure but different functional groups, leading to distinct chemical and biological properties.

    N-[(7S)-9-Ethoxy-1,2,3-trimethoxy-10-oxo-5,6,7,10-tetrahydrobenzo[a]heptalen-7-yl]acetamide: Another structurally related compound with variations in the substituents, affecting its reactivity and applications.

Properties

Molecular Formula

C26H32N2O5

Molecular Weight

452.5 g/mol

IUPAC Name

N-[(7S)-1,2,3-trimethoxy-9-oxo-10-piperidin-1-yl-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

InChI

InChI=1S/C26H32N2O5/c1-16(29)27-20-10-8-17-14-23(31-2)25(32-3)26(33-4)24(17)18-9-11-21(22(30)15-19(18)20)28-12-6-5-7-13-28/h9,11,14-15,20H,5-8,10,12-13H2,1-4H3,(H,27,29)/t20-/m0/s1

InChI Key

WXVFMHNWBFGZHR-FQEVSTJZSA-N

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)N4CCCCC4)OC)OC)OC

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)N4CCCCC4)OC)OC)OC

Origin of Product

United States

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